Clomegestone acetate
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Overview
Description
Preparation Methods
The synthesis of clomegestone acetate involves the acetylation of clomegestone. The process typically includes the following steps:
Starting Material: Clomegestone, which is 6-chloro-17α-hydroxy-16α-methylpregna-4,6-diene-3,20-dione.
Acetylation: The hydroxyl group at the 17α position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through recrystallization or chromatography to obtain this compound.
Chemical Reactions Analysis
Clomegestone acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clomegestone acetate has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying steroidal progestins and their derivatives.
Mechanism of Action
Clomegestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding alters the transcription of specific genes, leading to changes in protein synthesis and cellular function . The compound has also been found to alter insulin receptor concentrations in adipose tissue, suggesting a potential glucocorticoid activity .
Comparison with Similar Compounds
Clomegestone acetate is similar to other steroidal progestins such as cyproterone acetate and clometherone. it is somewhat more potent than clometherone . Unlike cyproterone acetate, this compound was never marketed, which limits its practical applications .
Similar Compounds
Cyproterone acetate: Another steroidal progestin with anti-androgenic properties.
Clometherone: A related compound with similar chemical structure but less potency.
Properties
CAS No. |
424-89-5 |
---|---|
Molecular Formula |
C24H31ClO4 |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,16R,17R)-17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H31ClO4/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27/h11-13,17-19H,6-10H2,1-5H3/t13-,17-,18+,19+,22-,23+,24+/m1/s1 |
InChI Key |
WWSKHPDYSWDMNC-YRNSVOBJSA-N |
SMILES |
CC1CC2C3C=C(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)OC(=O)C)C)C)Cl |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)OC(=O)C)C)C)Cl |
Canonical SMILES |
CC1CC2C3C=C(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)OC(=O)C)C)C)Cl |
Synonyms |
clomegestone acetate |
Origin of Product |
United States |
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